tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
The compound “tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this spirocyclic oxindole analogue has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Chemical Reactions Analysis
The synthesis of the spirocyclic oxoindole involves treatment of a non-substituted oxindole with excess sodium hexamethyldisilazide to give an oxoindole dianion, which when alkylated with N-methylbis (2-chloroethyl)amine afforded the corresponding spirocyclic oxindole .Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis Approaches : An efficient synthesis approach for a spirocyclic oxindole analogue of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate has been described, using key steps such as dianion alkylation and cyclization, demonstrating its practical production process (Teng, Zhang, & Mendonça, 2006).
- Spectroscopic Characterization and X-ray Crystal Structure : A study focusing on the eco-friendly synthesis of a new indoline derivative of this compound explored its spectral properties and X-ray crystal structure. This research highlighted the potential for detailed molecular analysis of similar compounds (Sharma et al., 2016).
Chemical Intermediates
- Role as an Intermediate in Synthesis : Research has shown that tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, serves as an efficient intermediate for further selective derivation, suggesting a similar role for the tert-Butyl 4-fluoro-2-oxospiro compound in synthesizing novel compounds (Meyers et al., 2009).
Application in Drug Synthesis
- Use in Creating Biologically Active Compounds : This compound has been identified as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, highlighting its significance in pharmaceutical research (Kong et al., 2016).
Molecular and Crystal Studies
- Molecular Packing and Structure : X-ray studies have revealed insights into the molecular packing and structure of related tert-butyl compounds, aiding in the understanding of their chemical properties and potential applications (Didierjean et al., 2004).
Pathway to Novel Compounds
- Synthesis of Novel Piperidine Derivatives : The tert-butyl 4-oxopiperidine-1-carboxylate, a structurally similar compound, has been used to synthesize diverse piperidine derivatives, suggesting that tert-Butyl 4-fluoro-2-oxospiro could similarly be employed to access novel chemical spaces (Moskalenko & Boev, 2014).
Safety and Hazards
Future Directions
Spiro compounds, including “tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . They interact with a wide range of receptors and this activity has resulted in significant interest in developing efficient methods to prepare spiro compounds . The efficient synthesis of this compound represents a promising step in this direction .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSRVVQZPRBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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